N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound belongs to the triazolo[4,3-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. The structure includes a 3-chloro-2-methylphenyl acetamide group at position 2 and a 3-methylpiperidin-1-yl substituent at position 6. Its molecular formula is C₂₂H₂₄ClN₇O₂ (exact mass: 477.168 g/mol), with a ChemSpider ID referenced in analogous compounds (e.g., 26316772 for structural analogs) . The 3-methylpiperidine moiety likely enhances lipophilicity and membrane permeability, while the chloro-methylphenyl group may influence target binding specificity.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-13-5-4-9-25(11-13)18-19-24-27(20(29)26(19)10-8-22-18)12-17(28)23-16-7-3-6-15(21)14(16)2/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGKLDMYRVEFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (commonly referred to as L878-1546) is a compound under investigation for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity based on available research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H25ClN4O2
- Molecular Weight : 424.93 g/mol
- LogP (Partition Coefficient) : 4.387
- Water Solubility (LogSw) : -4.45
- Polar Surface Area : 48.591 Ų
These properties suggest a relatively hydrophobic nature, which may influence its bioavailability and interaction with biological targets.
L878-1546 has been identified as a potent inhibitor of Murine Double Minute 2 (MDM2), a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, L878-1546 can potentially lead to the activation of p53 and subsequent apoptosis in cancer cells. The compound's mechanism involves binding to the MDM2 protein, preventing it from interacting with p53, thereby enhancing p53-mediated transcriptional activity and promoting cell cycle arrest and apoptosis in tumor cells .
Antitumor Activity
In preclinical studies, L878-1546 demonstrated significant antitumor activity in various cancer models. Notably:
- Xenograft Models : In SJSA-1 xenograft models, administration of L878-1546 at a dosage of 100 mg/kg resulted in moderate tumor growth inhibition .
- Cell Line Studies : The compound exhibited potent inhibitory effects on cell growth in several cancer cell lines, with IC50 values indicating strong efficacy against MDM2-overexpressing tumors .
Pharmacokinetics
Pharmacokinetic studies have indicated that L878-1546 has favorable absorption characteristics:
- Plasma Exposure : Higher plasma exposure levels were observed compared to other compounds in similar classes.
- Bioavailability : The compound showed promising bioavailability following oral administration, making it a candidate for further development as an oral therapeutic agent .
Case Studies
Several case studies have highlighted the effectiveness of L878-1546:
- Study on Tumor Suppression : A study involving mice with xenografted tumors showed that treatment with L878-1546 led to significant tumor size reduction compared to control groups. The study emphasized the role of activated p53 in mediating this effect .
- Combination Therapy : In combination with other chemotherapeutic agents, L878-1546 enhanced the overall efficacy of treatment regimens in preclinical models, suggesting potential for use in combination therapies for resistant cancer types .
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that L878-1546 exhibits a manageable safety profile:
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that while the compound is effective against cancer cells, it shows lower toxicity levels in non-cancerous cell lines compared to traditional chemotherapeutics .
Future Directions
Given its promising biological activity and mechanism of action, further research is warranted to explore:
- Clinical Trials : Initiation of clinical trials to evaluate the safety and efficacy of L878-1546 in humans.
- Structural Modifications : Investigation into structural analogs to enhance potency and reduce potential side effects.
Scientific Research Applications
Anticancer Research
N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is included in screening libraries aimed at identifying new anticancer agents. Its structural features may allow it to interact with specific biological targets involved in cancer cell proliferation and survival .
Neurological Disorders
The compound's piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various diseases including cancer and cardiovascular diseases . The ability to inhibit these enzymes makes it a valuable tool for studying their biological roles and therapeutic potential.
Epigenetic Modulation
Given its structure, this compound could serve as a lead compound for developing epigenetic modulators. This application is particularly relevant in cancer research where epigenetic changes play a crucial role in tumor progression .
Synthesis and Modification
The compound can be synthesized through various chemical pathways that allow for modifications of its functional groups. This flexibility enables researchers to explore structure-activity relationships (SAR) that can optimize its efficacy and selectivity against specific biological targets .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with modifications in the triazolo-pyrazine core, substituents, or linker regions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Substituent Effects on Bioactivity The 3-methylpiperidin-1-yl group in the target compound (vs. Chloro-methylphenyl vs. methylsulfanylphenyl (): Chlorine’s electronegativity may strengthen hydrogen bonding with targets, while sulfur-containing analogs risk oxidative metabolic degradation .
Core Modifications
- Replacement of the triazolo[4,3-a]pyrazine core with pyridazine () or triazolo[4,5-d]pyrimidine () alters π-stacking and hydrogen-bonding capabilities, impacting target selectivity .
Biological Implications
- Piperazine-containing analogs (e.g., ) show affinity for neurotransmitter receptors (e.g., 5-HT, D₂), suggesting the target compound’s 3-methylpiperidine may retain CNS activity but with reduced promiscuity .
- Nitro-substituted analogs () demonstrate that electron-withdrawing groups (e.g., Cl in the target) enhance stability and binding but may reduce solubility .
Methodological Considerations in Compound Comparison
Studies emphasize that structural similarity (e.g., >70% Tanimoto index) correlates with analogous bioactivity . However, minor substituent changes (e.g., chloro to methylsulfanyl) can drastically alter pharmacokinetics, as seen in and . Techniques like spectrofluorometry () and NMR-based binding assays () are critical for validating these differences .
Q & A
Q. What are the common synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving: (i) Condensation of α-chloroacetamide intermediates with heterocyclic precursors (e.g., triazolopyrazine derivatives) under reflux conditions . (ii) Functionalization of the piperidine moiety via nucleophilic substitution or coupling reactions. For example, describes analogous methods using cyano-acetamide derivatives and piperidine-based reagents in ethanol with catalytic piperidine at 0–5°C . (iii) Final purification via column chromatography or recrystallization. Key intermediates should be validated using NMR and mass spectrometry.
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups on phenyl and piperidine rings) via - and -NMR, comparing shifts to analogous compounds in and .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₃ClN₆O₂) by matching experimental and theoretical m/z values .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 3-methylpiperidin-1-yl group into the triazolopyrazine core?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables such as temperature (e.g., 50–80°C), solvent polarity (DMF vs. THF), and stoichiometry of piperidine derivatives .
- Catalysis : Explore Pd-mediated coupling or microwave-assisted reactions to enhance regioselectivity and reduce side products .
- In-situ Monitoring : Use HPLC or LC-MS to track reaction progress and identify intermediates .
Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton environments .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .
- Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : Map - correlations to confirm connectivity in complex regions .
Q. What strategies are effective for assessing the compound’s biological activity while minimizing non-specific binding?
- Methodological Answer :
- Targeted Assays : Use kinase or receptor-binding assays with fluorescent probes (e.g., FRET-based systems) to quantify inhibition constants () .
- Control Experiments : Include structurally similar analogs (e.g., ’s imidazo-pyridazine derivatives) to rule out off-target effects .
- Molecular Dynamics Simulations : Predict binding modes to active sites using software like AutoDock or Schrödinger .
Q. How can crystallographic data be leveraged to validate non-covalent interactions in this compound’s solid-state structure?
- Methodological Answer :
- Hydrogen-Bond Analysis : Identify donor-acceptor distances (e.g., N–H···O) using Mercury software .
- π-Stacking Metrics : Measure centroid distances and dihedral angles between aromatic rings to assess stacking interactions .
- Thermal Ellipsoid Plots : Evaluate thermal motion to distinguish static vs. dynamic disorder in the crystal lattice .
Data Contradiction and Advanced Analysis
Q. How should researchers address conflicting results in biological activity across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Meta-Analysis : Perform statistical aggregation of data from multiple studies to identify outliers or trends .
- Proteomic Profiling : Use mass spectrometry-based proteomics to detect unintended protein interactions .
Q. What experimental approaches mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to ensure consistent reaction conditions .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .
- Robustness Testing : Vary parameters (e.g., reagent purity, humidity) within acceptable ranges to identify sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
